molecular formula C16H18N2O2 B2367732 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 439111-56-5

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No. B2367732
CAS RN: 439111-56-5
M. Wt: 270.332
InChI Key: QGBKOGPWIGWVFA-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoyl pyrrole. Benzoyl pyrrole compounds are often used in the development of pharmaceuticals due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide” would likely consist of a pyrrole ring attached to a benzoyl group with a tert-butyl substituent .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Generally, benzoyl compounds can undergo reactions such as hydrolysis, reduction, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as 4-tert-butylbenzoic acid, have a molecular weight of 178.23 g/mol and a density of 1.1±0.1 g/cm³ .

Scientific Research Applications

Synthesis and Properties of Related Compounds

  • Compounds related to 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide have been synthesized for various applications. For instance, Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, which exhibited high thermal stability and solubility in polar solvents, making them suitable for creating transparent, flexible films (Hsiao, Yang, & Chen, 2000).
  • Liu et al. (2013) developed a method for synthesizing trisubstituted 1H-pyrroles, an approach that can be utilized for constructing complex pyrrole structures and forming new C–C and C–N bonds (Liu, Tan, Zhou, Chen, & Zhang, 2013).

Development of Novel Derivatives and Applications

  • Alizadeh et al. (2008) described an effective route for synthesizing 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives, highlighting the potential for creating functionalized pyrrole derivatives for various applications (Alizadeh, Rezvanian, & Zhu, 2008).
  • Chern and Tsai (2008) synthesized new polyimides containing tert-butyl side groups, which exhibited low dielectric constants and high thermal stability, indicating potential use in electronic materials (Chern & Tsai, 2008).

Protective Groups and Synthetic Methodologies

  • Muranaka et al. (2011) developed a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), demonstrating its utility in protecting carboxamide groups under various conditions, highlighting the versatility of related compounds in synthetic chemistry (Muranaka, Ichikawa, & Matsuda, 2011).

Future Directions

The future directions for research on “4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide” would likely depend on its biological activity and potential applications. Given the wide range of biological activities exhibited by benzoyl pyrrole compounds, it could be a promising area for further study .

properties

IUPAC Name

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-16(2,3)12-6-4-10(5-7-12)14(19)11-8-13(15(17)20)18-9-11/h4-9,18H,1-3H3,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBKOGPWIGWVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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